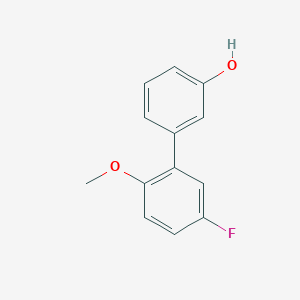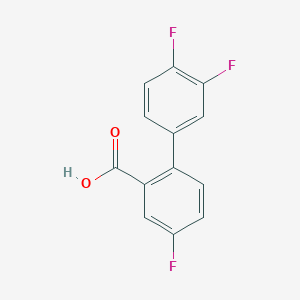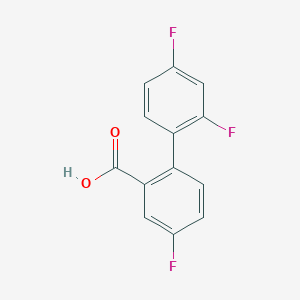
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-methoxyphenyl)phenol, also known as 5-Fluoro-2-methoxyphenol, is a synthetic phenolic compound with a variety of applications in organic synthesis and scientific research. It is a white crystalline solid with a molecular weight of 173.14 g/mol, a melting point of 97-98°C and a boiling point of 255-256°C. It is most commonly used as a reagent in organic synthesis, but has also been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 5-fluoro-2-methoxybenzamide and 5-fluoro-2-methoxybenzoic acid. It has also been used as an intermediate in the synthesis of 5-fluoro-2-methoxyphenylboronic acid, which is used as a building block for the synthesis of pharmaceuticals. In addition, this compoundethoxyphenol has also been used in the synthesis of organic fluorophores, which are used in fluorescence imaging.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound is metabolized in the body to form a reactive intermediate, which then reacts with cellular molecules to produce the desired biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundethoxyphenol are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. In addition, it has been reported to have anti-cancer activity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is its availability and low cost. It is widely available from chemical suppliers and is relatively inexpensive. However, it is important to note that the compound has not been extensively studied and its effects in vivo are not well understood. Therefore, it is important to use caution when using the compound in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the research and development of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol. First, further research is needed to investigate the biochemical and physiological effects of the compound in vivo. Second, further studies are needed to investigate the potential therapeutic applications of the compound. Third, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compoundethoxyphenol and its derivatives. Finally, further research is needed to develop new and improved fluorophores based on this compoundethoxyphenol.
Méthodes De Synthèse
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol can be synthesized by the reaction of 2-methoxyphenol and 5-fluoro-2-chloro-toluene in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 90-95°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMUVJPEIAWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680819 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225773-98-7 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














